molecular formula C9H8Br2 B1614135 2-Bromo-3-(3-bromophenyl)-1-propene CAS No. 485320-31-8

2-Bromo-3-(3-bromophenyl)-1-propene

Cat. No.: B1614135
CAS No.: 485320-31-8
M. Wt: 275.97 g/mol
InChI Key: NFZYCGQKZPZZOW-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-bromophenyl)-1-propene, also known as 2-bromo-3-(3-bromophenyl)prop-1-ene, is a colorless, volatile, and flammable liquid. It is a halogenated hydrocarbon that is used as a chemical intermediate in various applications such as the synthesis of pharmaceuticals and agrochemicals. It has also been used as a catalyst and in the synthesis of organometallic compounds. This compound is an important reagent in organic synthesis and has been used extensively in the synthesis of various organic compounds.

Scientific Research Applications

Catalyst-Transfer Polycondensation

One application involves its use in catalyst-transfer polycondensation processes. A study by Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization leading to well-defined poly(3-hexylthiophene) using a nickel catalyst. The polymerization process results in polymers with low polydispersity and controlled molecular weights, indicating the potential of 2-Bromo-3-(3-bromophenyl)-1-propene derivatives in synthesizing well-defined conjugated polymers for electronic and photonic applications (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Biochemical Inhibition

In the field of biochemistry, this compound has been studied for its inhibitory effects on enzymes like dopamine beta-hydroxylase. Colombo et al. (1984) found that the compound acts as a mechanism-based inhibitor, demonstrating the compound's potential in developing therapeutic agents targeting specific biochemical pathways (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

Regiocontrolled Polymerization

Bronstein and Luscombe (2009) reported the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) from an external initiator, showcasing the role of this compound derivatives in achieving precise control over polymer structures, which is crucial for the performance of polymeric materials in electronic devices (Bronstein & Luscombe, 2009).

Synthetic Chemistry Applications

In synthetic chemistry, the compound has been utilized in palladium-catalyzed reactions for the synthesis of 1-aryl-1H-indazoles, as reported by Cho et al. (2004). This highlights its utility in constructing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Cho, Lim, Heo, Kim, & Shim, 2004).

Multicomponent Coupling Reactions

Eghbali, Eddy, and Anastas (2008) explored a one-pot multicomponent coupling reaction involving this compound derivatives for synthesizing arylnaphthalene lignan lactones, compounds with anticancer and antiviral properties. This demonstrates the compound's versatility in facilitating complex organic transformations (Eghbali, Eddy, & Anastas, 2008).

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atoms in the compound can act as leaving groups, allowing the carbon atoms to which they are attached to form new bonds.

Mode of Action

In the context of a Suzuki–Miyaura cross-coupling reaction, 2-Bromo-3-(3-bromophenyl)-1-propene would interact with a palladium catalyst and an organoboron compound . The bromine atoms on the compound would be replaced by groups from the organoboron compound, forming a new carbon-carbon bond .

Biochemical Pathways

In general, brominated aromatic compounds can participate in various biochemical reactions, often involving electrophilic aromatic substitution .

Result of Action

The result of the action of this compound would depend on the specific reaction conditions and the other compounds present. In a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of a Suzuki–Miyaura reaction can be affected by the temperature, the choice of solvent, and the presence of a base . Additionally, the compound’s stability could be affected by exposure to light, heat, or certain chemical reagents.

Properties

IUPAC Name

1-bromo-3-(2-bromoprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYCGQKZPZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641100
Record name 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-31-8
Record name 1-Bromo-3-(2-bromo-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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